REACTION_CXSMILES
|
N[CH2:2][CH2:3][N:4]1[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:11]2[C:6]([N:7]([CH3:22])[C:8](=[O:21])[N:9]([CH3:20])[C:10]2=[O:19])=[CH:5]1.C(CN)[OH:24].C(Cl)Cl.O>CCO>[OH:24][CH2:2][CH2:3][N:4]1[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:11]2[C:6]([N:7]([CH3:22])[C:8](=[O:21])[N:9]([CH3:20])[C:10]2=[O:19])=[CH:5]1
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Name
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5-Benzoyl-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Quantity
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400 mg
|
Type
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reactant
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Smiles
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NCCN1C=C2N(C(N(C(C2=C1C1=CC=CC=C1)=O)C)=O)C
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Name
|
Intermediate A
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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NCCN1C=C2N(C(N(C(C2=C1C1=CC=CC=C1)=O)C)=O)C
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Name
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TEA
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Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
72.5 mg
|
Type
|
reactant
|
Smiles
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C(O)CN
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
96 μL
|
Type
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reactant
|
Smiles
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C(O)CN
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heating
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase extracted with DCM (2×50 mL)
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Type
|
WASH
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Details
|
The combined organic phases were washed with water (2×50 mL)
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Type
|
CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
affording a pale yellow solid
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Type
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CUSTOM
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Details
|
The solid was triturated in hot EtOH
|
Type
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TEMPERATURE
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Details
|
to cool
|
Type
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FILTRATION
|
Details
|
The title product was collected by reduced pressure filtration as a white powder
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
OCCN1C=C2N(C(N(C(C2=C1C1=CC=CC=C1)=O)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |